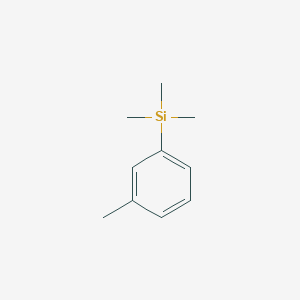
Trimethyl(M-tolyl)silane
Overview
Description
Trimethyl(m-tolyl)silane is an organosilicon compound featuring a meta-tolyl (m-tolyl) group attached to a trimethylsilyl moiety. The m-tolyl group (a methyl-substituted benzene ring at the meta position) imparts distinct steric and electronic properties compared to ortho (o-) or para (p-) isomers. This compound is likely synthesized via catalytic coupling or hydrosilylation methods, as seen in similar systems (e.g., (E)-Trimethyl(2-(m-tolyl)but-1-en-1-yl)silane, synthesized with 88% yield via alkyne coupling ).
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(M-tolyl)silane can be synthesized through the reaction of chloro-trimethyl-silane with 4-methylphenyl magnesium bromide. The reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants. The reaction is as follows:
Cl-Si(CH3)3+C6H4CH3MgBr→C6H4CH3Si(CH3)3+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(M-tolyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Halogenated silanes.
Scientific Research Applications
Trimethyl(M-tolyl)silane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of trimethyl(M-tolyl)silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes positive charges through hyperconjugation. This property makes it a useful reagent in electrophilic substitution reactions, where it can stabilize carbocations and facilitate the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Positional Isomers: o-Tolyl and p-Tolyl Derivatives
- Trimethyl(p-tolyl)silane (CAS 3728-43-6): Structure: Para-methyl substitution on the benzene ring. Properties: LogP (octanol-water partition coefficient) = 2.54, indicating moderate hydrophobicity .
Trimethyl(o-tolylethynyl)silane :
Alkenyl-Substituted Silanes
- (E)-Trimethyl(2-(m-tolyl)but-1-en-1-yl)silane (E-10) :
- Synthesis : Catalytic alkyne coupling of 3-ethynyltoluene, yielding 88% as a colorless oil .
- 1H NMR : Distinct signals at δ 0.18 ppm (trimethylsilyl) and δ 2.61 ppm (CH2 adjacent to the double bond) .
- Comparison : The alkenyl chain introduces conjugation, altering electronic properties and reactivity in hydrogenation or cycloaddition reactions.
Halogenated and Functionalized Silanes
- Chlorotrimethylsilane (TMCS): Properties: Boiling point = 57°C, density = 1.257 g/mL, highly reactive with water . Applications: Widely used as a silylating agent for hydroxyl and amino groups . Contrast: Unlike Trimethyl(m-tolyl)silane, TMCS is moisture-sensitive and primarily functional in protection/deprotection chemistry.
- Trimethoxymethylsilane: Structure: Methoxy groups replace methyl on silicon. Properties: Molecular weight = 136.22, used as a crosslinker in silicone polymers . Reactivity: Hydrolyzes to form silanols, enabling applications in surface modification .
Heterocyclic and Aromatic Derivatives
- Trimethyl(1,2,4-triazol-1-yl)silane: Applications: Silane coupling agent enhancing adhesion between organic/inorganic materials . Comparison: The triazole group introduces hydrogen-bonding capability, absent in m-tolyl derivatives.
- Trimethyl-2-thienylsilane: Structure: Thiophene ring instead of benzene.
Data Tables
Table 1. Key Properties of this compound and Analogs
Properties
CAS No. |
3728-44-7 |
|---|---|
Molecular Formula |
C10H16Si |
Molecular Weight |
164.32 g/mol |
IUPAC Name |
trimethyl-(3-methylphenyl)silane |
InChI |
InChI=1S/C10H16Si/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3 |
InChI Key |
OVMFTFDFVZRFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














